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Compound of Interest

Compound Name: C16-K-cBB1

cat. No.: B12395775

An in-depth guide to the applications of C16, a potent and selective inhibitor of double-stranded
RNA-dependent protein kinase (PKR), in molecular biology research. This document provides
detailed application notes, experimental protocols, and quantitative data for researchers,
scientists, and drug development professionals. C16, also known as GW506033X, is an ATP-
binding site-directed small molecule that has demonstrated significant potential in various
research areas, including neuroprotection, cancer, inflammation, and virology.

Molecular Profile: C16

o Systematic Name: 1H-Imidazole, 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-furanyl)-
e Common Names: C16, GW506033X, PKR-IN-C16

» Target: Double-stranded RNA-dependent protein kinase (PKR), also known as EIF2AK2.[1]
[2][3]

e Mechanism of Action: C16 is an ATP-binding site-directed inhibitor that blocks the
autophosphorylation of PKR, a crucial step for its activation.[4][5][6][7] By inhibiting PKR,
C16 can prevent the downstream phosphorylation of eukaryotic initiation factor 2 alpha
(elF2a), thereby rescuing the translational block induced by PKR activation.[4][5][6]

Applications in Molecular Biology

C16 has emerged as a valuable tool for studying the diverse roles of PKR in cellular processes.
Its applications span several key areas of research:
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o Neuroprotection: PKR activation is implicated in the pathophysiology of various
neurodegenerative diseases and acute brain injuries. C16 has been shown to exert
neuroprotective effects by inhibiting neuroinflammation and apoptosis in models of
excitotoxicity, hypoxia-ischemia, and endoplasmic reticulum (ER) stress.[1][3][8][9][10]

o Cancer Biology: Dysregulation of PKR has been observed in several cancers. C16 has been
demonstrated to suppress the proliferation of cancer cells, such as in colorectal and
hepatocellular carcinoma, by modulating cell cycle progression and angiogenesis.[11][12]
[13]

 Inflammation and Immunology: PKR is a key mediator of inflammatory responses. C16 can
attenuate the production of pro-inflammatory cytokines, such as IL-1[3, and modulate
inflammatory signaling pathways like NF-kB.[1][8][14][15]

 Virology: As a primary sensor of viral dSsSRNA, PKR plays a crucial role in the innate immune
response to viral infections. C16 can be used to study the role of PKR in controlling viral
replication and the host's antiviral response.

Quantitative Data Summary

The following tables summarize the key quantitative data for C16's activity and effects in
various experimental models.

Table 1: In Vitro Inhibitory Activity of C16

Parameter Value CelllSystem Reference
IC50 (PKR _ _
) 186-210 nM In vitro kinase assay [51617]
Autophosphorylation)
IC50 (Rescue of In vitro translation
_ 100 nM [6]
Translation Block) assay

Table 2: Cellular and In Vivo Efficacy of C16
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Application Model Treatment Key Findings Reference
47% decrease in
neuronal loss;
Acute excitotoxic 37% reduction in
) rat model ) cleaved
Neuroprotection o ] 600 pg/kg, i.p. [1][10]
(Quinolinic acid caspase-3
injection) positive neurons;
97% inhibition of
IL-1[ increase.
Significant
reduction in brain
infarct volume
Neonatal )
o ) ] and apoptosis;
hypoxia-ischemia 100 pg/kg, i.p. [8]9]
Decreased
rat model )
expression of
TNF-a, IL-18,
and IL-6 mRNA.
] Protective effect
ER stressin SH- 0.1 or 0.3 uM for )
against neuronal [3]
SY5Y cells 24h
cell death.
Dose-dependent
Colorectal suppression of
Anti-Cancer cancer cell lines 100-2000 nM cell proliferation; [12][13]

(HCT116, HT29)

Induction of G1

cell cycle arrest.

Hepatocellular
carcinoma cell
line (Huh7)

500-3000 nM

Dose-dependent
suppression of
cell proliferation;
Decreased
mRNA levels of
angiogenesis-
related growth

factors.

[1]
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o Attenuated renal

Sepsis-induced )

] elevation of pro-

] acute kidney )

Anti- o Pre-treatment inflammatory
injury mouse _ _

Inflammatory with C16 cytokines;
model (LPS

challenge)

[15]

Prevented NF-kB

activation.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided
below using the DOT language for Graphviz.

PKR Activation and Downstream Signaling
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Caption: C16 inhibits PKR autophosphorylation, blocking downstream signaling.

C16 in Neuroprotection Experimental Workflow
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Caption: Workflow for assessing C16's neuroprotective effects in vivo.

C16 in Colorectal Cancer Cell Proliferation Assay
Workflow

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b12395775?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experiment Setup
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Caption: Workflow for C16's effect on cancer cell proliferation.
Experimental Protocols

Protocol 1: In Vitro Kinase Assay for PKR
Autophosphorylation Inhibition

Objective: To determine the IC50 value of C16 for the inhibition of PKR autophosphorylation.
Materials:

¢ Recombinant human PKR enzyme

e C16 (stock solution in DMSO)

¢ Kinase buffer (e.g., 25 mM Tris-HCI pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1
mM Na3VvO4, 10 mM MgCl2)

. [y-32P]JATP
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SDS-PAGE gels

Phosphorimager

Procedure:

Prepare serial dilutions of C16 in kinase buffer.

In a microcentrifuge tube, combine the recombinant PKR enzyme with the different
concentrations of C16 or DMSO (vehicle control).

Pre-incubate for 10 minutes at 30°C.

Initiate the kinase reaction by adding [y-32P]ATP.

Incubate for 20 minutes at 30°C.

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen.

Quantify the band corresponding to autophosphorylated PKR using a phosphorimager.

Calculate the percentage of inhibition for each C16 concentration and determine the IC50
value using appropriate software.

Protocol 2: Cell Proliferation Assay (MTS)

Objective: To assess the effect of C16 on the proliferation of cancer cell lines.[12][13]

Materials:

Colorectal cancer cell lines (e.g., HCT116, HT29)
Complete growth medium (e.g., DMEM with 10% FBS)

C16 (stock solution in DMSO)
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o 96-well plates
e MTS reagent
e Plate reader
Procedure:

o Seed the cells in a 96-well plate at a density of 2 x 103 to 5 x 103 cells per well and incubate
for 24 hours.

e Treat the cells with serial dilutions of C16 (e.g., 100 nM to 2000 nM) or DMSO as a vehicle
control.

 Incubate for the desired time periods (e.g., 24, 48, 72 hours).
e At each time point, add MTS reagent to each well and incubate for 1-4 hours at 37°C.
o Measure the absorbance at 490 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Protocol 3: In Vivo Neuroprotection Study in a Rat Model
of Excitotoxicity

Objective: To evaluate the neuroprotective effects of C16 in an in vivo model of acute
neuroinflammation.[10]

Materials:

Male Wistar rats (10 weeks old)

Quinolinic acid (QA)

o« C16

Vehicle solution (e.g., saline with a small percentage of DMSO)
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 Stereotaxic apparatus

e Anesthetics

Procedure:

o Acclimatize the rats for at least one week before the experiment.

o Anesthetize the rats and place them in a stereotaxic apparatus.

¢ Induce neuroinflammation by a unilateral striatal injection of quinolinic acid.

o Administer C16 (e.g., 600 pg/kg) or vehicle via intraperitoneal (i.p.) injection at specific time
points before and after the QA injection (e.g., 24 hours and 2 hours before, and 24 hours
after).

o After a set period (e.g., 48 hours post-QA injection), euthanize the animals and perfuse them
with saline followed by paraformaldehyde.

e Collect the brains and process them for histological and immunohistochemical analysis.

o Perform staining (e.g., Nissl staining for neuronal loss, anti-cleaved caspase-3 for apoptosis)
and quantify the results.

o Collect contralateral brain tissue for biochemical analyses such as Western blotting for p-
PKR and Luminex assays for cytokine levels.

Concluding Remarks

C16 is a powerful research tool for elucidating the complex roles of PKR in health and disease.
The protocols and data presented here provide a comprehensive resource for researchers
interested in utilizing this specific PKR inhibitor in their studies. As with any small molecule
inhibitor, it is crucial to include appropriate controls and perform dose-response experiments to
ensure the specificity and validity of the findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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